N-[(Furan-2-YL)methyl]-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide
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Overview
Description
N-[(Furan-2-YL)methyl]-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a furan ring, a phenoxy group, and an oxadiazole moiety, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Furan-2-YL)methyl]-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethylamine and the 3-(3-methylphenyl)-1,2,4-oxadiazole intermediates. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in these reactions include acetic anhydride, phenol derivatives, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N-[(Furan-2-YL)methyl]-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2-carboxylic acid derivatives.
Reduction: The oxadiazole moiety can be reduced to form corresponding amine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted phenoxy derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the oxadiazole moiety may produce amine derivatives.
Scientific Research Applications
N-[(Furan-2-YL)methyl]-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(Furan-2-YL)methyl]-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and oxadiazole moieties can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. This compound may also participate in electron transfer reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Manganese(II) iodide: A compound used in various chemical reactions and industrial applications.
Bromomethyl methyl ether: A reagent used in organic synthesis for introducing bromomethyl groups.
Uniqueness
N-[(Furan-2-YL)methyl]-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide stands out due to its combination of a furan ring, phenoxy group, and oxadiazole moiety, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-15-6-4-7-16(12-15)21-24-22(29-25-21)18-9-2-3-10-19(18)28-14-20(26)23-13-17-8-5-11-27-17/h2-12H,13-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPERGFJFSKRZTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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